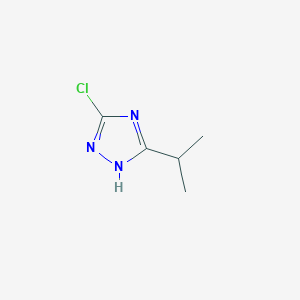
4-Methyl-3-(2-Trifluormethylbenzoyl)pyridin
Übersicht
Beschreibung
“4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 . The IUPAC name for this compound is (4-methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
The synthesis of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” and its derivatives plays a crucial role in the agrochemical and pharmaceutical industries . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” is represented by the InChI code 1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-3-(2-trifluoromethylbenzoyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
4-Methyl-3-(2-Trifluormethylbenzoyl)pyridin: und seine Derivate spielen eine bedeutende Rolle in der agrochemischen Industrie. Der Trifluormethylpyridin (TFMP)-Rest ist ein wichtiger Strukturbestandteil in Wirkstoffen, die zum Pflanzenschutz eingesetzt werden. Mehr als 20 neue Agrochemikalien, die die TFMP-Gruppe enthalten, wurden eingeführt und bieten eine verbesserte Wirksamkeit gegen Schädlinge aufgrund der einzigartigen physikalisch-chemischen Eigenschaften, die durch die Fluoratome vermittelt werden .
Pharmazeutische Entwicklung
Im pharmazeutischen Sektor werden mehrere Medikamente in ihre Struktur den TFMP-Rest integriert, da dieser positive Auswirkungen auf die biologische Aktivität hat. Die besagte Verbindung wurde bei der Synthese pharmazeutischer Inhaltsstoffe verwendet, bei denen das Vorhandensein der TFMP-Gruppe zum therapeutischen Potenzial des Endprodukts beiträgt .
Veterinärmedizin
Ähnlich wie bei seinen Anwendungen in Humanpharmaka werden auch This compound-Derivate in der Veterinärmedizin eingesetzt. Die TFMP-Derivate wurden für die Verwendung in Veterinärprodukten zugelassen und verbessern die Behandlung verschiedener Tiergesundheitsprobleme .
Synthese organischer Verbindungen
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Ihre Reaktivität und Stabilität machen sie zu einem wertvollen Baustein beim Aufbau komplexer Strukturen, insbesondere bei der Entwicklung fluorierter organischer Chemikalien, die in Forschung und Industrie zunehmend an Bedeutung gewinnen .
Materialwissenschaften
Die einzigartigen Eigenschaften der TFMP-Gruppe, wie z. B. ihr Einfluss auf die Flüchtigkeit und chemische Beständigkeit, machen This compound zu einem Kandidaten für die Entwicklung fortschrittlicher Materialien mit bestimmten gewünschten Eigenschaften .
Chemische Forschung
In der chemischen Forschung wird die Verbindung verwendet, um die Chemie von Trifluormethylpyridinen zu untersuchen. Sie trägt zum Verständnis der Auswirkungen fluorhaltiger Reste auf die physikalischen Eigenschaften und biologischen Aktivitäten von Verbindungen bei und trägt so zur Entdeckung neuer Anwendungen bei .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-6-7-18-8-11(9)13(19)10-4-2-3-5-12(10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYICPPHLXMBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401192608 | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-96-9 | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-3-pyridinyl)[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401192608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453423.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)




![[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1453433.png)
![6-Piperazin-1-yl-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1453435.png)




